molecular formula C17H15NO3S B2645153 4-(4-Methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid CAS No. 116274-71-6

4-(4-Methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid

Cat. No. B2645153
CAS RN: 116274-71-6
M. Wt: 313.37
InChI Key: ZIZZXZLKHIZAPS-UHFFFAOYSA-N
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Description

The compound is a benzothiazepine derivative with a carboxylic acid group. Benzothiazepines are a class of compounds that are often used in medicinal chemistry due to their biological activity . The methoxyphenyl group attached to it could potentially alter its activity and properties.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazepine core itself is a fused ring system, and the presence of the methoxyphenyl and carboxylic acid groups would add to this complexity .


Chemical Reactions Analysis

As an organic compound with multiple functional groups, this compound could undergo a variety of chemical reactions. The carboxylic acid could participate in acid-base reactions, and the benzothiazepine core could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxylic acid group could make it somewhat polar, and it might have a relatively high boiling point due to the size and complexity of the molecule .

Scientific Research Applications

Synthesis and Chemical Properties

This compound is a key intermediate in the synthesis of diltiazem, a calcium channel blocker used in the treatment of hypertension and angina pectoris. The synthesis process involves preferential crystallization techniques and ring-closing reactions to achieve high enantiomeric excess and overall yield (Yamada et al., 1998). Furthermore, the compound serves as a precursor in the synthesis of various 1,5-benzothiazepine derivatives, showcasing its versatility in organic synthesis (Pant et al., 1998).

Biological Activity

Research has explored the biological activities of derivatives of this compound. For instance, benzothiazepine derivatives have been investigated for their corrosion inhibition properties on mild steel in acid media, indicating potential applications in materials science and engineering (Sasikala et al., 2016). Additionally, certain 1,5-benzothiazepine derivatives have shown pharmacological properties, including coronary vasodilator activities, highlighting their potential in medical research and drug development (Nagao et al., 1972).

Antimicrobial and Antifungal Applications

The synthesis and evaluation of 8-substituted-2,3-dihydro-4-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)-1,5-benzothiazepines for their antimicrobial activities against various pathogens have been documented. This research underscores the potential of these compounds in addressing antimicrobial resistance and developing new therapeutic agents (Bairwa & Sharma, 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Benzothiazepines are often used as calcium channel blockers in medicinal chemistry . The addition of the methoxyphenyl and carboxylic acid groups could potentially alter this activity.

Future Directions

The future directions for this compound would likely involve further studies to determine its properties and potential uses. This could include medicinal chemistry research if it shows biological activity, or materials science research if it has interesting physical properties .

properties

IUPAC Name

4-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c1-21-12-8-6-11(7-9-12)14-10-16(17(19)20)22-15-5-3-2-4-13(15)18-14/h2-9,16H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZZXZLKHIZAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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